molecular formula C12H10Cl2N2O3S2 B6812237 N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1,4-dioxane-2-carboxamide

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1,4-dioxane-2-carboxamide

Cat. No.: B6812237
M. Wt: 365.3 g/mol
InChI Key: BOOXDOPBQRJPNS-UHFFFAOYSA-N
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Description

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1,4-dioxane-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiophene ring substituted with chlorine atoms, a thiazole ring, and a dioxane moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1,4-dioxane-2-carboxamide typically involves multi-step reactions. One common method starts with the preparation of 2,5-dichlorothiophene, which is then reacted with thiosemicarbazide to form the thiazole ring. The dioxane moiety is introduced through a subsequent reaction with 1,4-dioxane-2-carboxylic acid. The final product is obtained after purification and characterization using techniques such as IR, NMR, and mass spectrometry .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1,4-dioxane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogen atoms in the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1,4-dioxane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1,4-dioxane-2-carboxamide involves its interaction with specific molecular targets. It is known to bind to enzymes and receptors, disrupting their normal function. For instance, it may inhibit cytochrome P450 enzymes, affecting metabolic pathways. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides
  • 4-(2,5-dichlorothiophen-3-yl)pyrimidine-2-thiol
  • N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Uniqueness

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1,4-dioxane-2-carboxamide stands out due to its unique combination of a thiophene ring, thiazole ring, and dioxane moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1,4-dioxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O3S2/c13-9-3-6(10(14)21-9)7-5-20-12(15-7)16-11(17)8-4-18-1-2-19-8/h3,5,8H,1-2,4H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOXDOPBQRJPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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